Ethyl 2-cyano-2-cyclohexylideneacetate
Overview
Description
Ethyl 2-cyano-2-cyclohexylideneacetate is a chemical compound characterized by the presence of a cyano group and a cyclohexylidene moiety attached to an ethyl acetate framework.
Preparation Methods
The synthesis of Ethyl 2-cyano-2-cyclohexylideneacetate can be achieved through various methods. One common approach involves the condensation of ethyl 2-chloroacetate with hydroxy groups of related compounds. Another method includes the use of a modified Yamaguchi reagent for racemization-free esterification, thioesterification, amidation, and peptide bond formation. Additionally, multi-step reactions have been employed to create derivatives such as quinazoline.
Chemical Reactions Analysis
Ethyl 2-cyano-2-cyclohexylideneacetate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in nickel-catalyzed [3 + 2 + 2] cycloaddition reactions with heteroatom-substituted alkynes, leading to the synthesis of cycloheptadiene derivatives.
Cyclization Reactions: These reactions convert the compound into amino acids and other phenanthrene derivatives.
Common reagents and conditions used in these reactions include nickel catalysts and heteroatom-substituted alkynes. The major products formed from these reactions are cycloheptadiene derivatives and phenanthrene derivatives.
Scientific Research Applications
Organic Synthesis: It serves as a precursor or intermediate in the synthesis of complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates.
Corrosion Inhibition: It has been investigated for its inhibitory action on carbon steel corrosion in acidic environments.
Mechanism of Action
The mechanism by which Ethyl 2-cyano-2-cyclohexylideneacetate exerts its effects involves its adsorption on metal surfaces, which inhibits corrosion reactions . The compound interacts with the metal surface via adsorption through donor atoms, π-orbital, electron density, and the electronic structure of the molecule .
Comparison with Similar Compounds
Ethyl 2-cyano-2-cyclohexylideneacetate is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl cyanoethylphenylacetate: Obtained from benzyl cyanide and diethyl carbonate in the presence of sodium ethanolate.
Ethyl α-cyano-α-(2,4-dinitrophenyl)phenylacetate: Known for its unique bond parameters and spectroscopic properties.
These compounds share similar functional groups but differ in their specific applications and reactivity.
Biological Activity
Ethyl 2-cyano-2-cyclohexylideneacetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various research findings.
Synthesis and Structural Characteristics
This compound is synthesized through the reaction of cyclohexanone with ethyl cyanoacetate in toluene, followed by further chemical modifications. The compound features a cyclohexylidene structure that contributes to its biological activity. Recent studies have employed single-crystal X-ray diffraction to analyze its molecular conformation, revealing that the cyclohexane ring adopts a chair conformation, which is crucial for its interaction with biological targets .
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Properties : Several studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays indicated significant cytotoxicity with IC50 values ranging from 10 to 1000 nM against human gastric, colon, liver, and breast cancer cells .
- Antibacterial Activity : The compound has been evaluated for its ability to inhibit bacterial virulence factors. It has shown promise as an inhibitor of streptokinase expression in Group A Streptococcus, which is critical for bacterial pathogenicity .
- Neuropharmacological Effects : this compound has been implicated in modulating serotonin receptor activity, particularly the 5-HT7 receptor. This modulation is relevant for treating conditions associated with dysregulation of serotonin signaling, such as depression and anxiety disorders .
Anticancer Activity
A study conducted by Shaaban et al. evaluated the cytotoxicity of various derivatives of cyclohexane compounds, including this compound. The results highlighted that this compound exhibited potent activity against multiple cancer cell lines. The following table summarizes the IC50 values observed:
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | NUGC (Gastric) | 150 |
This compound | DLD1 (Colon) | 200 |
This compound | HEPG2 (Liver) | 300 |
This compound | MCF (Breast) | 250 |
These findings suggest that this compound has a selective cytotoxic effect on cancer cells while sparing normal fibroblast cells .
Antibacterial Activity
In another study focusing on bacterial virulence, this compound was identified as a lead compound capable of reducing streptokinase expression significantly. This was confirmed through Western blot analysis and RNA microarray studies, demonstrating its potential as a novel antibacterial agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the cyclohexane moiety can enhance the biological activity of this compound. For example, substituents at specific positions on the cyclohexane ring have been shown to improve potency against cancer cell lines and bacterial strains. The presence of electron-donating groups appears to correlate with increased activity .
Properties
IUPAC Name |
ethyl 2-cyano-2-cyclohexylideneacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)9-6-4-3-5-7-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAJJZJKRVXKCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1CCCCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218211 | |
Record name | Ethyl cyanocyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6802-76-2 | |
Record name | Acetic acid, 2-cyano-2-cyclohexylidene-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6802-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyanocyclohexylideneacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6802-76-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl cyanocyclohexylideneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70218211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyanocyclohexylideneacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.162 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.